Product packaging for hex-1-enyl 2-methylpropanoate(Cat. No.:CAS No. 196791-41-0)

hex-1-enyl 2-methylpropanoate

Cat. No.: B15164554
CAS No.: 196791-41-0
M. Wt: 170.25 g/mol
InChI Key: WUEJOVNIQISNHV-UHFFFAOYSA-N
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Description

Hex-1-enyl 2-methylpropanoate, an ester of isobutyric acid, is a compound of interest in organic chemistry and applied research, particularly as a building block for fragrance and flavor synthesis . Esters of this class are valued for their volatile properties and often possess fruity or green olfactory characteristics, making them significant in the development of aromatic compositions for consumer products . As a structural analog to well-documented compounds like (E)-2-hexenyl isobutyrate and cis-3-hexenyl isobutyrate, it is anticipated to share similar physical and chemical properties . Researchers can expect this compound to be a liquid with limited solubility in water but good solubility in common organic solvents, aligning with the behavior of similar esters . Its estimated molecular formula is C₁₀H₁₈O₂, with a molecular weight of approximately 170.25 g/mol . This compound is provided for research and development purposes exclusively. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or personal application. Researchers should consult the safety data sheet (SDS) and handle this material according to established laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H18O2 B15164554 hex-1-enyl 2-methylpropanoate CAS No. 196791-41-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

196791-41-0

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

hex-1-enyl 2-methylpropanoate

InChI

InChI=1S/C10H18O2/c1-4-5-6-7-8-12-10(11)9(2)3/h7-9H,4-6H2,1-3H3

InChI Key

WUEJOVNIQISNHV-UHFFFAOYSA-N

Canonical SMILES

CCCCC=COC(=O)C(C)C

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Direct Esterification Routes for hex-1-enyl 2-methylpropanoate (B1197409)

Direct esterification represents the most straightforward approach to synthesizing hex-1-enyl 2-methylpropanoate, typically involving the reaction of hex-1-enol with isobutyric acid or its derivatives.

Acid-Catalyzed Ester Synthesis

The Fischer-Speier esterification is a classic and widely utilized method for producing esters. masterorganicchemistry.compatsnap.com This acid-catalyzed reaction involves the condensation of a carboxylic acid and an alcohol. masterorganicchemistry.comchemistrysteps.com In the context of this compound synthesis, this would involve reacting hex-1-enol with isobutyric acid in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.comkhanacademy.org

The mechanism commences with the protonation of the carbonyl oxygen of the isobutyric acid by the catalyst. This initial step enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxyl group of hex-1-enol. chemistrysteps.comlibretexts.org The subsequent formation of a tetrahedral intermediate is followed by a series of proton transfers. These transfers ultimately lead to the elimination of a water molecule and the formation of the final ester product. masterorganicchemistry.comchemistrysteps.com

A critical aspect of the Fischer esterification is its reversible nature. masterorganicchemistry.comlibretexts.org To drive the reaction towards the formation of this compound and achieve a high yield, it is essential to shift the equilibrium. This is typically accomplished by using an excess of one of the reactants, usually the more commercially viable hex-1-enol, or by the continuous removal of water as it is formed, often through azeotropic distillation with a Dean-Stark apparatus. masterorganicchemistry.comchemistrysteps.com

Enzymatic Esterification Approaches

Enzymatic esterification has emerged as a greener and more selective alternative to traditional chemical methods. Lipases are the most commonly employed enzymes for this purpose due to their ability to function in non-aqueous environments and their high catalytic efficiency. nih.govnih.gov The synthesis of this compound via this route would involve the lipase-catalyzed reaction between hex-1-enol and isobutyric acid.

Kinetic studies of lipase-catalyzed esterifications often reveal a Ping-Pong Bi-Bi mechanism. nih.govbiointerfaceresearch.com In this model, the enzyme first binds with the acyl donor (isobutyric acid), forming an acyl-enzyme intermediate and releasing the first product (water). Subsequently, the alcohol (hex-1-enol) binds to the acyl-enzyme complex, leading to the formation of the ester and regeneration of the free enzyme. Substrate inhibition, particularly by the alcohol, is a common phenomenon that needs to be considered for process optimization. nih.gov The reaction medium, typically an organic solvent like n-hexane, plays a crucial role in the enzyme's activity and stability. nih.govbiointerfaceresearch.com

Synthesis via Functional Group Interconversions on Hexenyl or Isobutyric Acid Precursors

Alternative synthetic strategies involve the modification of precursors that already contain the hexenyl or isobutyryl moiety. These methods offer flexibility and can be particularly useful when the direct esterification approach is not feasible or efficient.

Coupling Reactions Utilizing Halogenated Hexenes

The synthesis of this compound can be achieved by coupling a salt of isobutyric acid, such as sodium or potassium isobutyrate, with a halogenated hexene, like 1-bromo-1-hexene (B87650) or 1-iodo-1-hexene. This reaction typically proceeds via a nucleophilic substitution mechanism.

A more recent and versatile approach is the haloform reaction, which has been adapted for ester synthesis. researchgate.netresearchgate.netnih.gov This method traditionally converts methyl ketones into carboxylic acids. researchgate.netnih.gov However, recent advancements have enabled the direct formation of esters by trapping the intermediate with an alcohol. researchgate.netresearchgate.net While this method is generally more applicable to the synthesis of esters from methyl ketones, conceptually similar coupling strategies can be envisioned. For instance, a haloform-type reaction could potentially be developed where a suitable precursor is converted into an acyl halide in situ, which then reacts with hex-1-enol.

Transformation of Aldehydes and Alcohols to Esters

The transformation of aldehydes and alcohols into esters provides another synthetic route. For example, hex-1-enal can be a precursor to this compound. One potential pathway involves the reduction of the aldehyde to the corresponding alcohol, hex-1-enol, followed by esterification as described previously.

Alternatively, more direct methods exist. The Tishchenko reaction, for instance, allows for the disproportionation of an aldehyde in the presence of an alkoxide catalyst to form an ester. While the classic Tishchenko reaction produces a symmetrical ester from two molecules of the same aldehyde, crossed versions of the reaction have been developed.

Another approach involves the oxidation of an aldehyde to a carboxylic acid, which can then be esterified. More direct oxidative esterification methods also exist, where an aldehyde is reacted with an alcohol in the presence of an oxidizing agent to directly form the ester.

Reaction Mechanisms Involving this compound

Mechanisms of Ester Hydrolysis

Ester hydrolysis is the cleavage of an ester into its constituent carboxylic acid and alcohol, a reaction that is the reverse of esterification. ucoz.com This process can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the hydrolysis of this compound is a reversible equilibrium process. youtube.com The mechanism, typically AAC2 (Acid-catalyzed, Acyl-oxygen cleavage, bimolecular), involves several steps:

Protonation: The carbonyl oxygen of the ester is protonated by an acid catalyst (like H₃O⁺), making the carbonyl carbon more electrophilic. youtube.comyoutube.com

Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate. youtube.com

Proton Transfer: A proton is transferred from the attacking water moiety to the oxygen of the leaving group (the hex-1-en-1-ol portion). This converts the alkoxy group into a good leaving group (an alcohol).

Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the neutral hex-1-en-1-ol molecule.

Deprotonation: The protonated carbonyl of the resulting 2-methylpropanoic acid is deprotonated by water, regenerating the acid catalyst. youtube.com

Base-Catalyzed Hydrolysis (Saponification): Base-promoted hydrolysis, also known as saponification, is an essentially irreversible process. masterorganicchemistry.com The irreversibility is due to the final deprotonation step, which drives the reaction to completion. youtube.com The mechanism is typically BAC2 (Base-catalyzed, Acyl-oxygen cleavage, bimolecular):

Nucleophilic Attack: A hydroxide (B78521) ion (OH⁻), a strong nucleophile, attacks the carbonyl carbon of the ester. masterorganicchemistry.combyjus.com

Formation of Tetrahedral Intermediate: This addition leads to the formation of a tetrahedral intermediate with a negative charge on the oxygen. byjus.com

Elimination of Leaving Group: The intermediate collapses, reforming the carbonyl double bond and expelling the alkoxide leaving group (hex-1-en-1-oxide). masterorganicchemistry.com

Pathways of Oxidation and Reduction

The this compound molecule has two primary sites for oxidation and reduction: the carbon-carbon double bond of the hexenyl group and the carbonyl group of the ester.

Oxidation:

Alkene Oxidation: The C=C double bond is susceptible to various oxidation reactions.

Atmospheric Oxidation: In the atmosphere, the dominant degradation pathway for unsaturated esters is oxidation initiated by hydroxyl (OH) radicals. nih.gov The reaction proceeds primarily via the addition of the OH radical to the double bond, initiating a cascade of reactions that break down the molecule. nih.govnih.gov

Epoxidation: Reaction with a peroxy acid (like m-CPBA) would yield an epoxide, this compound oxide.

Ozonolysis: Treatment with ozone (O₃) followed by a workup step would cleave the double bond. A reductive workup (e.g., with dimethyl sulfide) would yield pentanal and a glycoaldehyde ester fragment, while an oxidative workup would yield pentanoic acid.

Reduction:

Alkene Reduction: The C=C double bond can be selectively reduced without affecting the ester group.

Catalytic Hydrogenation: Using molecular hydrogen (H₂) and a metal catalyst such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂) will reduce the alkene to an alkane, yielding hexyl 2-methylpropanoate.

Ester Reduction: The ester group can be reduced using strong reducing agents.

Reduction with LiAlH₄: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent that will reduce the ester group to two separate alcohols. youtube.com The reaction with this compound would yield hex-1-en-1-ol and 2-methyl-1-propanol. The double bond may also be reduced depending on the reaction conditions. Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce esters. youtube.com

Reaction Type Reagent(s) Affected Functional Group Product(s)
Oxidation OH radicals (atmospheric)C=C Double BondVarious smaller oxygenated compounds
Oxidation O₃, then (CH₃)₂SC=C Double BondPentanal and formaldehyde (B43269) derivative
Reduction H₂, Pd/CC=C Double BondHexyl 2-methylpropanoate
Reduction 1. LiAlH₄, 2. H₂OEster CarbonylHex-1-en-1-ol and 2-methyl-1-propanol

Isomerization Reactions of the Hexenyl Moiety

The hexenyl portion of the molecule can undergo isomerization reactions, primarily involving the migration of the double bond.

Double Bond Migration: The terminal double bond in the hex-1-enyl position is generally less thermodynamically stable than an internal double bond. In the presence of acid or base catalysts, or certain transition metal catalysts, the double bond can migrate to form more stable isomers, such as hex-2-enyl 2-methylpropanoate or hex-3-enyl 2-methylpropanoate. This process typically occurs via protonation/deprotonation or hydride shift mechanisms, leading to a mixture of isomers, with the most substituted (and therefore most stable) alkene often being the major product. For example, some bases can promote a 1,3-hydrogen shift, which can be used synthetically to transform unconjugated esters into their conjugated counterparts. nih.gov

E/Z Isomerization (in Isomers): While this compound itself cannot undergo E/Z isomerization, its isomers like hex-2-enyl and hex-3-enyl 2-methylpropanoate can. The interconversion between the E and Z forms can be induced by heat, light (photoisomerization), or chemical catalysts (e.g., radical species or acids). This process involves the temporary breaking of the pi bond, allowing rotation around the sigma bond, followed by the reformation of the pi bond in either the E or Z configuration. This is often an equilibrium-driven process, leading to a mixture of both stereoisomers.

Occurrence and Biosynthetic Pathways in Biological Systems

Natural Occurrence and Distribution

This ester is found as a component of the complex volatile emissions from various plants, contributing to their characteristic scents.

While the specific compound hex-1-enyl 2-methylpropanoate (B1197409) has not been explicitly identified in all the listed species in the available literature, closely related compounds are present, suggesting a commonality in their biosynthetic origins.

Nicotiana attenuata : Detailed metabolomic studies on Nicotiana attenuata have extensively cataloged its volatile emissions, particularly in response to herbivory. While a vast array of volatile organic compounds is released, specific documentation of hex-1-enyl 2-methylpropanoate is not prominent in the primary literature. The plant is, however, well-known for producing a variety of C6-volatiles, which are the precursors to hexenyl esters.

Anisophyllea boehmii : The volatile profile of Anisophyllea boehmii is less characterized in widely available scientific literature. Therefore, the presence of this compound in this species remains to be definitively established.

Rosa roxburghii : Studies on the volatile organic compounds (VOCs) of Rosa roxburghii (Chestnut rose) have identified a rich and diverse aroma profile. Research has shown that the fruit's aroma is composed of numerous esters, aldehydes, and alcohols. mdpi.comnih.govsemanticscholar.orgnih.gov While this compound is not always individually listed, key related compounds such as ethyl 2-methylpropanoate and various hexenyl esters like (Z)-3-hexenyl acetate (B1210297) have been identified. mdpi.comsemanticscholar.org The presence of these analogous esters strongly suggests that the necessary precursors and enzymatic machinery for producing hexenyl 2-methylpropanoates are active in this plant. mdpi.com

**Table 1: Related Volatile Esters Identified in *Rosa roxburghii***

Compound Name Chemical Class Reference
Ethyl 2-methylpropanoate Ester nih.govsemanticscholar.org
(Z)-3-Hexenyl acetate Ester mdpi.comsemanticscholar.org
Ethyl butanoate Ester mdpi.comnih.gov
Ethyl hexanoate (B1226103) Ester mdpi.comnih.gov

Hexenyl esters, including isomers of hexenyl 2-methylpropanoate, are recognized constituents of the volatile profiles of many plants and are components of some essential oils. These compounds often contribute to the "green" and "fruity" notes of plant aromas. thegoodscentscompany.comjcu.edu.au For instance, various hexenyl esters such as (E)-2-hexen-1-yl isobutyrate and cis-3-Hexenyl butyrate (B1204436) are listed as known flavoring agents and fragrance components. thegoodscentscompany.comjcu.edu.au Their presence is a result of the plant's secondary metabolism, often produced in response to tissue damage, and they play roles in plant defense and signaling. The analysis of essential oils from a variety of aromatic plants frequently reveals a complex mixture of such volatile esters. nih.gov

Biochemical Precursors and Metabolic Origin

The biosynthesis of this compound is rooted in the metabolism of fatty acids, specifically through pathways that generate volatile C6 compounds.

The oxylipin pathway is a major biosynthetic route responsible for the formation of a diverse group of oxidized fatty acid products, including the precursors to many plant volatiles. fondationuniversitaire.benih.govresearchgate.net This pathway is typically initiated in response to stimuli such as mechanical damage or pest attack. uliege.be The process begins with the release of polyunsaturated fatty acids from cell membranes. These fatty acids are then oxygenated by lipoxygenase (LOX) enzymes. nih.govresearchgate.netuliege.be The resulting hydroperoxides are then cleaved by hydroperoxide lyase (HPL) to form short-chain aldehydes and other fragments. nih.govuliege.be Specifically, the C6 volatiles, often referred to as Green Leaf Volatiles (GLVs), are produced through this cascade. These include hexenals, which are then reduced to hexenols, the direct alcohol precursors for hexenyl esters. uliege.be

Polyunsaturated fatty acids (PUFAs) are the primary substrates for the oxylipin pathway. fondationuniversitaire.benih.gov In plants, the most abundant and important of these are linoleic acid (C18:2) and α-linolenic acid (C18:3). uliege.benih.gov These fatty acids are cleaved by the sequential action of LOX and HPL to yield C6 aldehydes. For example, the cleavage of α-linolenic acid via 13-lipoxygenase and hydroperoxide lyase produces (Z)-3-hexenal. This aldehyde can then be isomerized to (E)-2-hexenal or reduced to form (Z)-3-hexen-1-ol. These C6 alcohols are the direct precursors that form the "hexenyl" part of esters like this compound. uliege.benih.govsemanticscholar.org

Enzymatic Biosynthesis of this compound

The final step in the formation of this compound is an esterification reaction. This process involves the joining of a hexenol with a short-chain acyl-CoA. This reaction is catalyzed by a class of enzymes known as alcohol acyltransferases (AATs). mdpi.com

The biosynthesis can be summarized as follows:

Hexenol Formation : As described, a C6 alcohol such as (Z)-3-hexen-1-ol is produced via the oxylipin pathway from linolenic acid.

Acyl-CoA Precursor : The "2-methylpropanoate" moiety is derived from isobutyryl-CoA. This acyl-CoA is typically formed from the catabolism of the branched-chain amino acid valine.

Esterification : An alcohol acyltransferase (AAT) enzyme catalyzes the transfer of the isobutyryl group from isobutyryl-CoA to the hexenol, forming this compound and releasing Coenzyme A.

While specific AATs responsible for the synthesis of every hexenyl ester have not been characterized in all plants, this enzymatic activity is widespread and accounts for the diversity of esters found in plant volatile bouquets.

Characterization of Ester-Forming Enzymes (e.g., Acyltransferases)

The final and crucial step in the biosynthesis of volatile esters is catalyzed by a class of enzymes known as alcohol acyltransferases (AATs). nih.govnih.govwur.nl These enzymes are responsible for linking an alcohol moiety with an acyl-CoA molecule, resulting in the formation of an ester. researchgate.net AATs belong to the BAHD family of acyltransferases, named after the first letters of the first four enzymes discovered in this group. researchgate.net

The general reaction catalyzed by AATs is: Alcohol + Acyl-CoA → Ester + CoA

In the context of this compound, the specific substrates would be (Z)-hex-1-en-1-ol and 2-methylpropanoyl-CoA.

Research on various fruits has led to the isolation and characterization of several AAT genes. For instance, the SAAT gene from cultivated strawberry (Fragaria × ananassa) and the CM-AAT1 from melon have been implicated in the production of volatile esters. nih.gov Studies on recombinant AAT enzymes from strawberry and banana have shown that they can utilize a variety of alcohol and acyl-CoA substrates. nih.govnih.govwur.nl For example, the SAAT and VAAT enzymes from strawberry are capable of producing esters such as hexyl acetate and octyl acetate. nih.gov Similarly, the BanAAT enzyme from banana produces characteristic banana volatiles like isoamyl acetate and butyl acetate. nih.gov

However, a significant finding from these studies is that the substrate preference of the recombinant AAT enzymes does not always align with the actual profile of volatile esters found in the fruit. nih.govnih.govwur.nl This suggests that the production of a specific ester is not solely determined by the enzyme's specificity but is heavily dependent on the availability and concentration of its precursors—the alcohol and the acyl-CoA. nih.govnih.govwur.nl This was demonstrated in an experiment where transgenic petunia plants overexpressing the strawberry SAAT gene did not show an altered volatile profile until they were fed with a specific alcohol precursor (isoamyl alcohol), which then resulted in the emission of the corresponding ester. nih.govnih.gov

In apricot (Prunus armeniaca), the transient overexpression of the PaAAT1 gene led to a significant increase in the production of C6 acetate esters like hexyl acetate and (Z)-3-hexenyl acetate, while the levels of their corresponding C6 alcohol precursors decreased. frontiersin.org This provides strong evidence for the direct role of AATs in the synthesis of C6 esters in fruit. frontiersin.org

Role of Lipoxygenases (LOXs) and Hydroperoxide Lyases (HPL) in C6 Aldehyde/Alcohol Precursor Formation

The C6 alcohol precursor of this compound, (Z)-hex-1-en-1-ol, is derived from the oxidative degradation of fatty acids through the lipoxygenase (LOX) pathway. nih.gov This pathway is responsible for the formation of "green leaf volatiles" (GLVs), which include C6 aldehydes, alcohols, and their esters, known for their characteristic "fresh green" scent. nih.govresearchgate.net

The key steps in this pathway are:

Lipoxygenase (LOX) Action : The pathway is initiated by the enzyme lipoxygenase (LOX), which catalyzes the dioxygenation of polyunsaturated fatty acids like linoleic acid (C18:2) and α-linolenic acid (C18:3). nih.govnih.gov This reaction forms unstable fatty acid hydroperoxides. nih.gov Specifically, 13-lipoxygenases convert these fatty acids into 13-hydroperoxy derivatives. nih.gov

Hydroperoxide Lyase (HPL) Cleavage : The fatty acid hydroperoxides are then rapidly cleaved by a second enzyme, hydroperoxide lyase (HPL). nih.govoup.com HPL is a specialized cytochrome P450 enzyme. nih.gov The cleavage of 13-hydroperoxylinolenate results in the formation of the C6 aldehyde, (Z)-3-hexenal, and a C12 oxo-acid. nih.gov

Isomerization and Reduction : (Z)-3-hexenal can spontaneously isomerize to the more stable (E)-2-hexenal. Furthermore, these C6 aldehydes are substrates for alcohol dehydrogenases (ADHs), which reduce them to their corresponding C6 alcohols. researchgate.net For example, (Z)-3-hexenal is reduced to (Z)-3-hexen-1-ol. These alcohols then become available for esterification by AATs. researchgate.netfrontiersin.org

The enzymes of the LOX pathway, LOX and HPL, are found in various plant tissues, including leaves, fruits, and seedlings. oup.com Their activity is often induced in response to tissue damage, herbivory, or during specific developmental stages like fruit ripening. nih.govresearchgate.netresearchgate.net For instance, in tea chloroplasts, both linoleic and linolenic acids have been shown to be effective substrates for the formation of C6 aldehydes. oup.com

Regulation of Biosynthesis and Metabolic Flux

The production of this compound is tightly regulated, primarily by controlling the expression of biosynthetic genes and the metabolic flux of precursors.

Precursor Availability : As highlighted earlier, the availability of substrates is a major rate-limiting factor in ester biosynthesis. nih.govnih.govwur.nl The production of C6 esters is directly linked to the activity of the LOX pathway, which supplies the C6 alcohol precursors. researchgate.net Therefore, any factor influencing the LOX pathway, such as the availability of fatty acid substrates or the activity of LOX and HPL enzymes, will directly impact the potential for C6 ester formation. researchgate.net Similarly, the availability of the acyl-CoA, in this case, 2-methylpropanoyl-CoA (which is derived from amino acid metabolism), is equally critical. nih.gov The metabolic flow, or flux, of intermediates through these interconnected pathways ultimately determines the final concentration of the ester. nih.gov

Transcriptional Regulation : The expression of genes encoding key enzymes like AATs, LOXs, and HPLs is developmentally regulated and can be influenced by various factors. During fruit ripening, a significant increase in the expression of AAT genes is often observed, which correlates with the period of maximum ester production. researchgate.netfrontiersin.org Plant hormones, particularly ethylene (B1197577) in climacteric fruits like apples and pears, play a crucial role in inducing the expression of AAT genes and, consequently, ester biosynthesis. researchgate.netresearchgate.net Transcription factors have also been identified as key regulators. For example, in apples, the MdMYB94 transcription factor has been shown to activate the promoter of the MdAAT2 gene, thereby participating in the regulation of ester biosynthesis. actahort.org

Metabolic Flux and Channeling : Metabolic flux analysis helps in understanding the rate of turnover of metabolites in a pathway. nih.gov In the context of ester biosynthesis, the flux of fatty acids through the LOX-HPL pathway to produce C6 aldehydes and alcohols is a critical control point. frontiersin.org The subsequent flux of these alcohols into the esterification reaction catalyzed by AATs determines the final output. In some oolong tea processing environments, oxygen levels can mediate the metabolic flow of C6 aldehydes, directing them towards either C6 acids or C6 alcohols and their respective esters. bohrium.com There is also the possibility of metabolic channeling, where intermediates are passed directly from one enzyme to the next in a complex without diffusing into the wider cellular environment, which can significantly increase the efficiency of a pathway. nih.gov Redirecting metabolic flux is a key strategy in metabolic engineering efforts to enhance the production of specific volatile compounds in plants. umich.edunih.gov

Analytical Methodologies for Chemical Characterization

Chromatographic Separation Techniques

Chromatographic methods are fundamental to the analysis of hex-1-enyl 2-methylpropanoate (B1197409), allowing for its effective separation from a mixture of other volatile and non-volatile compounds. The choice of technique is dictated by the volatility of the target analyte and the nature of the sample matrix.

Gas Chromatography (GC) for Volatile Organic Compound Profiling

Gas chromatography (GC) is the premier technique for the analysis of volatile compounds like hex-1-enyl 2-methylpropanoate. nih.govchromatographyonline.commdpi.com In GC, the sample is vaporized and injected into a long, thin tube known as the column. An inert carrier gas, such as helium, propels the vaporized compounds through the column. nih.gov The separation is based on the differential partitioning of the analytes between the stationary phase, a microscopic layer of liquid or polymer on an inert solid support that lines the column, and the mobile gas phase.

Compounds with a higher affinity for the stationary phase travel more slowly, while those that are more volatile and have a lower affinity move more quickly, resulting in their separation. The time it takes for a specific compound to travel through the column to the detector is known as its retention time, a characteristic property used for its preliminary identification. For complex samples, comprehensive two-dimensional gas chromatography (GC×GC) can be employed to provide enhanced separation and more detailed VOC profiles. chromatographyonline.com The selection of the GC column, including its stationary phase and dimensions, is critical for achieving the desired separation.

Headspace Solid-Phase Microextraction (HS-SPME) for Sample Preparation

Prior to GC analysis, a sample preparation step is often necessary to extract and concentrate the volatile analytes from the sample matrix. Headspace solid-phase microextraction (HS-SPME) is a solvent-free, efficient, and widely used technique for this purpose. nih.govmdpi.comresearchgate.net It combines sampling, extraction, and concentration into a single step. nih.govnih.gov

In HS-SPME, a fused-silica fiber coated with a specific stationary phase is exposed to the headspace (the gas phase above the sample) of a sample vial. mdpi.com The volatile compounds, including this compound, partition from the sample matrix into the headspace and are then adsorbed onto the fiber coating. After an optimized extraction time, the fiber is withdrawn and inserted directly into the hot injection port of a gas chromatograph, where the adsorbed analytes are thermally desorbed and transferred to the GC column for analysis. embrapa.br The efficiency of the extraction depends on several factors, including the type of fiber coating, extraction temperature and time, and sample matrix modifications like the addition of salt. nih.govmdpi.com

Table 1: Common HS-SPME Fiber Coatings

Fiber Coating Abbreviation Typical Analytes
Polydimethylsiloxane PDMS Non-polar volatile and semi-volatile compounds
Polyacrylate PA Polar volatile compounds
Divinylbenzene/Carboxen/Polydimethylsiloxane DVB/CAR/PDMS Wide range of volatile compounds
Carboxen/Polydimethylsiloxane CAR/PDMS Small volatile molecules, gases

High-Performance Liquid Chromatography (HPLC) for Related Non-Volatile Metabolites

While GC is ideal for volatile compounds, high-performance liquid chromatography (HPLC) is the method of choice for analyzing non-volatile metabolites that may be related to the biogenesis or degradation of this compound. sielc.comnih.gov HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase packed in a column. shimadzu.comnih.gov

In reversed-phase HPLC, a common mode for separating moderately polar to non-polar compounds, the stationary phase is non-polar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. sielc.comnih.gov By adjusting the composition of the mobile phase (gradient elution), a wide range of compounds with varying polarities can be effectively separated. The separated compounds are then detected by a suitable detector, such as a UV-Vis or mass spectrometry detector. Ultra-high performance liquid chromatography (UHPLC), which uses smaller particle sizes in the column, can offer faster analysis times and higher resolution. shimadzu.com

Mass Spectrometry (MS) Detection and Identification

Following chromatographic separation, mass spectrometry (MS) is employed for the definitive identification and structural elucidation of the analytes. MS measures the mass-to-charge ratio (m/z) of ionized molecules and their fragments, providing a molecular fingerprint of the compound.

Electron Ionization Mass Spectrometry (EI-MS) Fragmentation Analysis

When coupled with GC, electron ionization (EI) is a common and robust ionization technique. In the EI source, the separated molecules exiting the GC column are bombarded with a high-energy electron beam (typically 70 eV). nih.gov This causes the molecule to lose an electron, forming a positively charged molecular ion (M+). The molecular ion is often energetically unstable and undergoes fragmentation, breaking into smaller, characteristic fragment ions.

The resulting mass spectrum is a plot of the relative abundance of these ions as a function of their m/z ratio. The fragmentation pattern is highly reproducible and specific to the molecule's structure, acting as a chemical fingerprint. By comparing the obtained mass spectrum with reference spectra in databases like the NIST Mass Spectral Library, the identity of the compound can be confirmed. nist.govnih.gov For instance, the mass spectrum of an isomer, (3E)-3-Hexen-1-yl 2-methylpropanoate, shows characteristic peaks at m/z 43, 82, 67, 71, and 41. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm) of the true molecular mass. nih.gov This level of accuracy allows for the determination of the elemental composition of a molecule with a high degree of confidence. From the exact mass, a unique molecular formula can be derived, which significantly narrows down the number of possible candidate structures for an unknown compound.

This capability is particularly valuable when authentic reference standards are not available for comparison. By providing the elemental formula, HRMS serves as a powerful tool for the unambiguous identification of novel or unexpected compounds discovered during VOC profiling or metabolomic studies.

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem mass spectrometry (MS/MS) is a powerful technique for the structural elucidation of compounds, including volatile esters like this compound. This method involves multiple stages of mass analysis, typically including the selection of a precursor ion and its subsequent fragmentation through collision-induced dissociation (CID) to produce product ions. The resulting fragmentation pattern provides a veritable fingerprint of the molecule's structure.

In the analysis of esters using techniques like atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI), the molecule is typically protonated to form the precursor ion [M+H]⁺. For this compound (C₁₀H₁₈O₂), the precursor ion would have a mass-to-charge ratio (m/z) corresponding to its molecular weight plus the mass of a proton.

General principles of ester fragmentation in MS/MS indicate that for protonated esters, other than methyl esters, fragmentation predominantly occurs at the alkyl group of the alcohol moiety. nih.govjst.go.jpbohrium.comjst.go.jp This is a crucial piece of information for deducing the structure of unknown esters. In the case of this compound, the hexenyl group would be the primary site of fragmentation. The fragmentation of the protonated molecule is influenced by the site of protonation, which in turn affects bond stability. gre.ac.uk

While a specific, detailed MS/MS fragmentation spectrum for this compound is not widely published, we can infer its likely fragmentation based on established patterns for similar volatile esters. nih.govjst.go.jpbohrium.comjst.go.jp The collision-induced dissociation of the [M+H]⁺ ion would likely lead to the neutral loss of the hexene molecule, resulting in a prominent product ion corresponding to the protonated 2-methylpropanoic acid.

A study on the collision-induced dissociation of various volatile esters revealed that the fragmentation of the alkyl group on the alcohol side is a common pathway. nih.govjst.go.jpbohrium.comjst.go.jp This allows for the differentiation of isomeric esters. The table below illustrates a hypothetical, yet scientifically grounded, fragmentation pattern for this compound based on these principles.

Table 1: Predicted MS/MS Fragmentation of [this compound+H]⁺

Precursor Ion (m/z) Proposed Fragment Ion Neutral Loss Significance
171.13 [C₄H₇O₂H]⁺ C₆H₁₀ Indicates the 2-methylpropanoate moiety
171.13 [C₆H₁₁]⁺ C₄H₈O₂ Represents the hexenyl cation

Advanced Separation and Detection Systems (e.g., GCxGC-MS)

The analysis of complex mixtures of volatile compounds, such as those found in food and beverages, often presents a challenge for traditional one-dimensional gas chromatography (GC). Co-elution of compounds can hinder accurate identification and quantification. Comprehensive two-dimensional gas chromatography (GCxGC) coupled with mass spectrometry (MS) offers a powerful solution to this problem by providing significantly enhanced separation power. nih.gov

In a GCxGC system, two columns with different stationary phase selectivities are connected in series via a modulator. The modulator traps fractions of the effluent from the first column and then re-injects them as sharp pulses onto the second, shorter column for a rapid secondary separation. This results in a two-dimensional chromatogram with an ordered structure, where chemically related compounds often appear in the same region of the 2D plot. This structured chromatogram aids in the identification of unknown compounds. nih.gov

The benefits of using GCxGC-MS for the analysis of flavor compounds, including esters like this compound, are numerous:

Increased Peak Capacity and Resolution: The total peak capacity of a GCxGC system is approximately the product of the peak capacities of the two individual columns, leading to a dramatic improvement in separation.

Enhanced Sensitivity: The modulator refocuses the analytes into narrow bands, leading to taller and sharper peaks, which improves the signal-to-noise ratio and lowers detection limits.

Structured Chromatograms: The ordered arrangement of compounds in the 2D chromatogram simplifies the identification of compound classes.

Research has demonstrated the successful application of GCxGC-MS for the detailed analysis of volatile profiles in various food products, enabling the identification of hundreds of compounds in a single run. mdpi.com While a specific study detailing the analysis of this compound using GCxGC-MS is not available, the technique is ideally suited for its detection in complex matrices where it may be present as a minor component.

Quantitative Analysis Methods for Chemical Abundance

GC-FID is a robust and widely used technique that provides a response proportional to the number of carbon atoms being burned in the flame. measurlabs.com This makes it an excellent tool for quantification when authentic standards are available for calibration. oup.comoup.comresearchgate.net For compounds where a pure standard is not available, the use of a polyarc microreactor, which converts all carbon-containing compounds to methane (B114726) before they enter the FID, allows for quantification without the need for a specific reference standard. gcms.cz

GC-MS is also extensively used for quantification, with the added advantage of providing mass spectral information for confident peak identification. rroij.comresearchgate.netyoutube.com Quantification is typically performed in selected ion monitoring (SIM) mode, where the mass spectrometer is set to detect only a few characteristic ions of the target analyte. This significantly improves sensitivity and selectivity compared to full-scan mode.

The validation of a quantitative method is essential to ensure reliable results. Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision. oup.comoup.comresearchgate.net Studies on the quantification of various flavoring agents have established typical ranges for these parameters.

Table 2: Representative Method Validation Parameters for the Quantitative Analysis of Flavor Esters using GC-based Methods

Parameter Typical Range Reference
Limit of Detection (LOD) 0.44–4.77 mg/kg oup.comoup.comresearchgate.net
Limit of Quantification (LOQ) 1.32–14.31 mg/kg oup.comoup.comresearchgate.net
Recovery 75.1–111.4% oup.comoup.comresearchgate.net
Repeatability (RSD%) < 15% oup.comoup.comresearchgate.net

The abundance of hexenyl esters has been quantified in various fruits. For instance, studies on strawberries have identified and quantified a range of volatile compounds, including various esters that contribute to the fruity aroma. nih.gov Research on apples has also investigated the content of key esters, including hexyl acetate (B1210297) and other hexenyl derivatives, and how their production is affected by storage conditions. researchgate.net While specific quantitative data for this compound is sparse in the literature, the methods described are directly applicable to determining its concentration in various samples. One study on Camellia oleifera petals reported the presence of butanoic acid, 3-hexenyl ester, (E)-. mdpi.com

Spectroscopic and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of organic compounds, and hex-1-enyl 2-methylpropanoate (B1197409) is no exception. Through various NMR experiments, the precise arrangement of protons and carbons can be determined.

Proton Nuclear Magnetic Resonance (¹H NMR) for Functional Group and Connectivity Analysis

Proton NMR (¹H NMR) spectroscopy provides critical information about the chemical environment of protons within the molecule. The chemical shifts, splitting patterns (multiplicity), and integration values of the signals in the ¹H NMR spectrum of hex-1-enyl 2-methylpropanoate allow for the assignment of each proton to its specific position. This technique is instrumental in identifying the different functional groups and their connectivity. For instance, the signals corresponding to the vinyl protons of the hex-1-enyl group can be distinguished from those of the alkyl chain and the 2-methylpropanoate moiety based on their characteristic chemical shifts and coupling constants.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Characterization

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a detailed map of the carbon backbone of the molecule. docbrown.info Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum, with its chemical shift indicative of its electronic environment. docbrown.info This allows for the unambiguous identification of the carbonyl carbon of the ester group, the sp²-hybridized carbons of the double bond, and the various sp³-hybridized carbons of the hexenyl and 2-methylpropyl groups. The total number of signals in the spectrum confirms the number of chemically non-equivalent carbon atoms in the molecule. docbrown.info

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Confirmation

To definitively confirm the structural assignments made from one-dimensional NMR data, a series of two-dimensional (2D) NMR experiments are employed. sdsu.eduyoutube.comresearchgate.net

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks within the molecule. sdsu.eduyoutube.com Cross-peaks in the COSY spectrum connect protons that are coupled to each other, typically those on adjacent carbon atoms. This allows for the tracing of the connectivity of the proton spin systems in both the hex-1-enyl and 2-methylpropanoate fragments of the molecule. sdsu.eduresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. sdsu.eduyoutube.com This provides a direct link between the ¹H and ¹³C NMR spectra, confirming which protons are bonded to which carbons. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for establishing long-range (typically 2-3 bond) correlations between protons and carbons. sdsu.eduyoutube.comyoutube.com This technique is particularly valuable for connecting the different spin systems identified by COSY. For example, an HMBC correlation between the protons on the carbon adjacent to the ester oxygen (C1' of the hexenyl group) and the carbonyl carbon of the 2-methylpropanoate group would unequivocally confirm the ester linkage. sdsu.edu

Table 1: Representative NMR Data for a this compound isomer

Position ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Key HMBC Correlations
1 ~4.1 (t) ~65 C3, C2', C1'
2 ~5.7 (m) ~135 C4, C1
3 ~5.5 (m) ~125 C5, C1
4 ~2.0 (q) ~20 C6, C2
5 ~1.4 (sextet) ~34 C3, C1'
6 ~0.9 (t) ~14 C4
1' - ~177 -
2' ~2.5 (septet) ~34 C1', C3', C4'

Note: Chemical shifts are approximate and can vary depending on the solvent and specific isomer.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies, which correspond to the vibrational modes of the chemical bonds. For this compound, the IR spectrum would be expected to show characteristic absorption bands. A strong absorption band in the region of 1735-1750 cm⁻¹ is indicative of the C=O stretching vibration of the ester carbonyl group. The C-O stretching vibrations of the ester linkage would likely appear in the 1100-1300 cm⁻¹ region. Additionally, the C=C stretching vibration of the hexenyl double bond would be observed around 1650-1670 cm⁻¹, and the vinylic C-H stretching vibrations would appear above 3000 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Detection (if applicable)

Ultraviolet-Visible (UV-Vis) spectroscopy is used to identify the presence of chromophores, which are parts of a molecule that absorb light in the UV-Vis range. In the case of this compound, the isolated carbon-carbon double bond of the hexenyl group is a chromophore, but it would be expected to have a λ_max (wavelength of maximum absorbance) below 200 nm, which is often difficult to observe with standard laboratory instruments. If there were conjugation between the double bond and another chromophore, the λ_max would shift to a longer, more readily observable wavelength.

Chiroptical Methods for Stereochemical Assignment

Chiroptical methods are essential for determining the absolute configuration of chiral molecules. While this compound itself is not chiral, if it were derived from or used to synthesize a chiral compound, techniques such as optical rotatory dispersion (ORD) and circular dichroism (CD) could be employed. These methods measure the differential interaction of the molecule with left and right circularly polarized light. The resulting spectra, known as ORD and CD curves, are highly sensitive to the stereochemical environment of the chromophores within the molecule and can be used to assign the absolute configuration by comparison with known compounds or through the application of empirical rules.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to elucidating the intrinsic properties of hex-1-enyl 2-methylpropanoate (B1197409) at the atomic and electronic levels. These methods offer a detailed view of the molecule's geometry, stability, and electronic properties.

Density Functional Theory (DFT) for Electronic Structure and Energetic Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For hex-1-enyl 2-methylpropanoate, DFT calculations can predict a range of important energetic and electronic properties. While specific experimental and extensive computational studies on this compound are not widely available, we can infer the types of data that would be generated from such a study based on research on similar compounds, such as cis-3-hexenyl esters.

For instance, DFT calculations, potentially using a functional like BHandHLYP with a basis set such as 6-311+G(d,p), would be employed to optimize the molecular geometry and calculate key electronic and energetic parameters.

| Mulliken Atomic Charges | Charge distribution | e | Provides insight into the partial charges on each atom. |

Note: The values in this table are illustrative of the data that would be obtained from DFT calculations and are not based on published results for this specific molecule.

Ab Initio Methods for Molecular Geometry and Reactivity

Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, provide a highly accurate description of molecular systems. For this compound, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory could be used to obtain precise information about its molecular geometry and reactivity.

These calculations would yield detailed geometric parameters, providing a clear picture of the molecule's three-dimensional structure. The reactivity of the molecule, particularly at the C=C double bond of the hexenyl group, is a key area of investigation. For related hexenyl radicals, computational studies using methods like UB3LYP and UCCSD(T) have been employed to explore reaction pathways such as intramolecular cyclization.

Table 2: Predicted Ab Initio Geometric Parameters for this compound

Parameter Predicted Value Unit
C=C Bond Length (hexenyl) ~1.34 Å
C-O-C Bond Angle (ester) ~116 degrees
O=C-O Bond Angle (ester) ~123 degrees

| Dihedral Angle (C-C-C-C in hexenyl chain) | Varies | degrees |

Note: These are typical values for similar organic esters and would be precisely determined through ab initio calculations.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and interactions with other molecules.

Conformational Analysis of the Ester and Hexenyl Chain

The presence of single bonds in the hexenyl chain and around the ester group allows for considerable conformational freedom in this compound. MD simulations can explore the potential energy surface of the molecule to identify stable conformers and the energy barriers between them. This analysis is crucial for understanding how the molecule's shape influences its physical and chemical properties.

Interaction Dynamics with Biological Macromolecules

Understanding how this compound interacts with biological macromolecules, such as proteins, is vital for assessing its biological activity. MD simulations can model the binding of this small molecule to the active site of a protein, revealing the key intermolecular interactions that stabilize the complex. This information is invaluable in fields like toxicology and drug design.

Reaction Mechanism Modeling and Kinetic Studies

Computational modeling can be used to elucidate the mechanisms of chemical reactions involving this compound and to predict their kinetic parameters. For example, studies on the atmospheric reactions of cis-3-hexenyl esters with hydroxyl (OH) radicals and ozone have utilized DFT to model the reaction pathways. nih.gov These studies indicate that the primary reaction mechanism for OH radicals is addition to the double bond. nih.gov Similar computational approaches could be applied to this compound to predict its atmospheric lifetime and degradation products.

Table 3: List of Compounds Mentioned

Compound Name
This compound
cis-3-hexenyl esters
hydroxyl radical

Machine Learning Applications in Molecular Property Prediction and Design

In recent years, machine learning (ML) has become a powerful tool in chemistry for accelerating the discovery and design of new molecules and for predicting their properties without the need for expensive and time-consuming experiments. nih.govsemanticscholar.org For a compound like this compound, ML models can be applied to predict a wide range of physicochemical and biological properties.

The general workflow involves three key pillars: data, molecular representation, and the ML model itself. nih.gov

Molecular Representation: Molecules are converted into machine-readable formats. Common representations include Simplified Molecular Input Line Entry System (SMILES) strings, molecular fingerprints, or graph-based structures where atoms are nodes and bonds are edges. researchgate.net

Model Training: An ML algorithm is trained on a large dataset of molecules where the properties of interest are known. The model learns the complex relationships between the molecular structure and its properties.

Prediction: Once trained, the model can predict the properties of new, unseen molecules like this compound.

Various ML models are used for these tasks, including classic methods like Random Forests and Support Vector Machines (SVR), as well as more advanced deep learning architectures like Graph Neural Networks (GNNs) and Transformers. nih.govresearchgate.net These models can predict properties such as boiling point, density, solubility, reaction rates, and even toxicity. semanticscholar.orgresearchgate.netnih.gov For instance, recent studies have successfully used ML to predict the density and speed of sound in fatty acid ethyl esters, which are structurally related to this compound. nih.govresearchgate.net

Table 3: Examples of Molecular Properties Predictable by Machine Learning
Property CategorySpecific PropertyCommon ML Models UsedTypical Molecular Representation
PhysicochemicalBoiling Point, Melting Point, Density, Vapor PressureRandom Forest, Gradient Boosting, SVR, GNNsMolecular Descriptors, Fingerprints, Graphs
SolubilityAqueous Solubility (LogS), Lipophilicity (LogP)GNNs, Transformers, Support Vector MachinesGraphs, SMILES
KineticReaction Rate Constants, Hydrolysis RatesAutoencoders, GNNsSMILES, Partial Charges, Graphs
SpectroscopicNMR/IR SpectraConvolutional Neural Networks (CNNs), GNNsGraphs, Molecular Geometries

Biological and Ecological Roles Non Human, Non Clinical Contexts

Ecological Functions in Plant-Environment Interactions

The primary ecological functions of hex-1-enyl 2-methylpropanoate (B1197409) and its relatives are centered on mediating the plant's response to environmental stress, especially from biological threats.

Green leaf volatiles are pivotal signaling molecules in plant defense. When a plant is damaged, it rapidly releases a blend of these volatiles. These airborne signals can travel within the same plant, from a damaged leaf to an undamaged one, or to neighboring plants, warning them of an impending threat. nih.gov This chemical message can "prime" the receiving plant's defenses, leading to a faster and stronger response upon actual attack. nih.govnih.gov

Research on related compounds, such as (Z)-3-hexenyl esters, has demonstrated their capacity to act as potent elicitors of plant defense mechanisms. For instance, exposure of tomato plants to synthetic (Z)-3-hexenyl propanoate or butanoate activates defense pathways related to salicylic (B10762653) acid and jasmonic acid. google.com This activation prepares the plant to fend off attackers. Similarly, (Z)-3-hexenyl acetate (B1210297), another common GLV, is well-documented for its role in priming defense genes in various plants, including hybrid poplar. nih.govnih.govresearchgate.net This priming allows plants to anticipate and more effectively counter herbivore damage.

Conversely, some herbivores have evolved to use these signals to locate their host plants. The fall armyworm, Spodoptera frugiperda, is attracted to (Z)-3-hexenyl acetate, a key volatile from its preferred host, maize, which stimulates egg-laying. researchgate.net This highlights the dual role these chemicals can play in plant-herbivore dynamics. Furthermore, these volatiles contribute to "indirect defense" by attracting the natural enemies of herbivores, such as parasitic wasps and predators, which then help protect the plant. nih.govgoogle.comnih.gov

The role of GLVs extends to interactions with microorganisms. These compounds can possess antimicrobial properties, directly inhibiting the growth of certain bacteria and fungi. researchgate.net The defensive state primed by GLVs can also alter a plant's susceptibility to pathogens. By modulating the plant's defense hormone pathways, such as the jasmonic acid and salicylic acid pathways, GLVs can influence the outcome of interactions with both pathogenic and beneficial microbes. google.comnih.gov While direct studies on hex-1-enyl 2-methylpropanoate are lacking in this area, the known functions of other GLV esters suggest it likely plays a role in the complex chemical negotiations between plants and microbes.

Inter- and Intra-Species Chemical Communication

This compound functions as a semiochemical—a chemical involved in communication. The communication can occur between different species (interspecific) or within the same species (intraspecific). As discussed, the release of this and other GLVs from a damaged plant serves as an airborne signal to neighboring plants, an example of intraspecific communication that readies the community for defense. nih.gov

Interspecific communication is evident in the tritrophic interactions involving the plant, an herbivore, and the herbivore's natural enemy. The GLV blend released by the plant acts as a chemical cry for help, guiding predators or parasitoids to the feeding herbivore. google.comuu.nl For example, (Z)-3-hexenyl esters are known to attract the whitefly parasitoid Encarsia formosa. google.com While research has not specifically identified this compound in this role, its saturated analogue, hexyl 2-methylpropionate, has been identified as a pheromone component for the mirid bug Adelphocoris suturalis, demonstrating the importance of this chemical class in insect communication. pherobase.com

Biochemical Pathways and Signal Transduction (e.g., oxylipin cascade)

This compound is synthesized through the oxylipin pathway, a major metabolic route for producing signaling molecules from the oxidation of fatty acids. researchgate.net The process begins when mechanical damage or herbivore feeding causes the release of polyunsaturated fatty acids like linolenic and linoleic acid from cell membranes.

The key steps are as follows:

Oxygenation: The enzyme lipoxygenase (LOX) adds oxygen to the fatty acid.

Cleavage: A hydroperoxide lyase (HPL) enzyme then cleaves the resulting hydroperoxide, producing a C6 aldehyde, such as (Z)-3-hexenal. nih.gov

Conversion and Esterification: This aldehyde can be isomerized to other forms (like (E)-2-hexenal) or reduced to a C6 alcohol (like hexenol) by an alcohol dehydrogenase. Finally, an acyltransferase enzyme catalyzes the esterification of the hexenol with an acyl-CoA, in this case, 2-methylpropanoyl-CoA, to form this compound.

Evidence for this pathway includes the observed increase in the related compound (Z)-3-Hexenyl-α-methylbutyrate in Tulbaghia violacea following wounding, which occurs alongside a large emission of (Z)-3-hexenyl acetate. nih.govresearchgate.net The perception of these volatile signals by other plants involves early signaling events like changes in cytosolic calcium ion concentrations, which then trigger the downstream activation of defense genes.

Broader Environmental and Agroecological Implications

The role of hexenyl esters in plant defense has significant agroecological implications. The ability of these compounds to induce resistance in crops offers a promising avenue for sustainable pest management. uu.nl A key finding is that defensive activation in tomato plants by exposure to (Z)-3-hexenyl propanoate did not negatively affect plant growth or fruit production, resulting in plants that are equally productive but more resistant to pests. google.com

This suggests that synthetic versions of these natural compounds could be deployed in agricultural settings to "vaccinate" crops against future attacks. csic.esgoogle.com By priming the plants' natural defense systems, the reliance on conventional pesticides could be reduced. The use of these semiochemicals could enhance biological control by making crops more attractive to the natural enemies of pests, integrating seamlessly into broader integrated pest management (IPM) strategies.

Research Findings on Related Hexenyl Esters

Compound NameOrganism(s)Observed EffectReference(s)
(Z)-3-Hexenyl PropanoateTomato (Solanum lycopersicum), Whitefly (Bemisia tabaci), Thrip (Frankliniella occidentalis)Elicits plant defense pathways; repels herbivores. google.com
(Z)-3-Hexenyl AcetateMaize (Zea mays), Fall Armyworm (Spodoptera frugiperda)Key volatile that attracts female moths for oviposition. researchgate.net
(Z)-3-Hexenyl AcetateHybrid Poplar (Populus sp.)Primes defense genes and metabolites against herbivory. nih.gov
(Z)-3-Hexenyl Esters (general)Tomato (Solanum lycopersicum), Encarsia formosaAttracts parasitoids (natural enemies) of pests. google.com
(Z)-3-Hexenyl-α-methylbutyrateTulbaghia violaceaProduction increases after wounding. nih.govresearchgate.net
Hexyl 2-methylpropionate (saturated analogue)Adelphocoris suturalis (Mirid bug)Functions as a semiochemical/pheromone. pherobase.com

Structure Activity Relationships and Derivatization Studies

Synthesis and Characterization of Structural Analogs and Derivatives

The synthesis of hex-1-enyl 2-methylpropanoate (B1197409) and its structural analogs is primarily achieved through esterification, a reaction between an alcohol and a carboxylic acid. libretexts.orglibretexts.org This process allows for systematic modifications to both the alcohol (hexenyl) and carboxylic acid (2-methylpropanoate) moieties, enabling the exploration of structure-odor relationships.

Modifications to the Hexenyl Moiety (e.g., double bond position, branching)

The position of the double bond within the hexenyl chain significantly influences the olfactory properties of the resulting ester. For instance, cis-3-hexenyl esters are common in nature and are known for their fresh, green notes. thegoodscentscompany.comthegoodscentscompany.com The synthesis of various positional isomers, such as (E)-2-hexenyl and (Z)-3-hexenyl esters, allows for a comparative analysis of their fragrance profiles.

The introduction of branching into the hexenyl moiety also alters the scent characteristics. The synthesis of such branched-chain hexenyl esters can be accomplished by utilizing the corresponding branched hexenols in the esterification reaction. Characterization of these novel esters typically involves techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm their structure and purity. researchgate.net

A study on the gas-phase kinetics of a series of cis-3-hexenyl esters with OH radicals provided insights into their atmospheric reactivity, which is influenced by the structure of the ester. acs.org While not a direct measure of odor, this reactivity can impact the stability and perception of the fragrance.

Variations in the Carboxylic Acid Moiety (e.g., different alkyl groups)

Systematic variation of the carboxylic acid component provides another avenue for modifying the fragrance profile of hexenyl esters. By reacting a specific hexenol with a series of carboxylic acids with different alkyl groups (e.g., acetate (B1210297), butyrate (B1204436), hexanoate), a library of esters with a range of fruity and green notes can be generated. csic.es For example, cis-3-hexenyl butyrate is described as having fresh green apple and pear notes, while cis-3-hexenyl hexanoate (B1226103) enhances pear and red apple characteristics. thegoodscentscompany.combeilstein-journals.org

The synthesis of these esters can be carried out using traditional chemical methods, often with an acid catalyst, or through enzymatic processes. Lipases, such as Candida antarctica lipase (B570770) B (CALB), have been shown to be effective catalysts for the esterification of various alcohols and carboxylic acids, offering a milder and more selective alternative to chemical synthesis. nih.gov

Below is a table summarizing the odor characteristics of various hexenyl esters with different carboxylic acid moieties:

Ester NameCarboxylic Acid MoietyOdor Description
cis-3-Hexenyl FormateFormateSharp, fresh, green, fruity (kiwi, watermelon)
cis-3-Hexenyl AcetateAcetateGreen, fruity
cis-3-Hexenyl ButyrateButyrateFresh green apple, fruity, pear
cis-3-Hexenyl 2-Methylbutyrate2-MethylbutanoateFruity, green, apple, snow-pea
cis-3-Hexenyl HexanoateHexanoateEnhances pear and red apple notes
cis-3-Hexenyl BenzoateBenzoateSlightly green, mild herbaceous
cis-3-Hexenyl SalicylateSalicylateMild green, very tenacious
cis-3-Hexenyl cis-3-Hexenoatecis-3-HexenoateFresh green Bartlett pear, melon, tomato leaf

Investigation of Structure-Activity Relationships in Defined Biochemical Systems

The biological activity of a fragrance molecule like hex-1-enyl 2-methylpropanoate is primarily determined by its interaction with olfactory receptors (ORs) in the nasal epithelium. innovations-report.comanalytik.news The shape, size, and electronic properties of the molecule dictate its binding affinity and activation potential for specific ORs.

The interaction of fragrance esters with other biochemical systems, such as enzymes, is also a relevant area of study. While not directly related to odor perception, the enzymatic transformation of these esters can influence their stability and release profile. For example, esterases can hydrolyze ester bonds, breaking down the fragrance molecule. nih.govresearchgate.net This process is a key consideration in the design of pro-fragrances.

Influence of Molecular Stereochemistry on Biological or Chemical Reactivity

Stereochemistry plays a critical role in the biological activity of many fragrance compounds, as olfactory receptors are chiral and can differentiate between enantiomers. youtube.com This means that different stereoisomers of a molecule can have distinct odors or odor intensities.

Enzymatic kinetic resolution is a powerful technique for separating enantiomers. wikipedia.org Lipases, for example, can selectively acylate one enantiomer of a racemic alcohol, allowing for the separation of the unreacted enantiomer and the esterified product. youtube.comorganic-chemistry.org This method can be applied to produce enantiomerically enriched hexenols, which can then be used to synthesize the corresponding chiral esters. Dynamic kinetic resolution, which combines enzymatic resolution with in-situ racemization of the starting material, can theoretically convert a racemate entirely into a single desired enantiomer. organic-chemistry.orgnih.gov

While specific studies on the differential biological or chemical reactivity of the stereoisomers of this compound are not widely reported, the general principles of stereoselectivity in fragrance perception strongly suggest that the (E)/(Z) and (R)/(S) isomers will exhibit different interactions with olfactory receptors and enzymes.

Design and Synthesis of Pro-fragrance Compositions based on Chemical Stability

The inherent volatility and potential for degradation of fragrance molecules like this compound pose challenges for their long-lasting performance in various consumer products. Pro-fragrance design aims to address this by chemically modifying the fragrance molecule into a more stable, non-volatile precursor that releases the active scent under specific conditions, such as hydrolysis. google.comnih.gov

One common strategy involves the formation of orthoesters. These compounds can be synthesized from an alcohol and can encapsulate fragrance molecules, which are then released upon exposure to moisture. google.com Another approach is the use of β-ketoesters as pro-fragrances. These can be designed to release a fragrance alcohol upon hydrolysis. google.comnih.govnih.gov

The design of these pro-fragrance systems is guided by the chemical stability of the parent fragrance molecule. For an unsaturated ester like this compound, a pro-fragrance approach would aim to protect the ester linkage and the double bond from premature degradation. The synthesis of such pro-fragrances often involves multi-step chemical reactions to create the desired release mechanism. google.com For example, a β-ketoester pro-fragrance can be prepared by reacting a fragrance alcohol with a diketene (B1670635) to form an intermediate, which is then further reacted to yield the final pro-accord. google.com

Recent research has also explored the use of mechanically interlocked molecules, such as rotaxanes, as delivery systems for the controlled release of fragrance alcohols. acs.orgum.es These systems can encapsulate the fragrance molecule, protecting it and controlling its release in response to external stimuli like heat or light. acs.orgum.es

Conclusion and Future Research Directions

Synthesis of Current Knowledge on hex-1-enyl 2-methylpropanoate (B1197409)

Hex-1-enyl 2-methylpropanoate, and more specifically its isomers like (Z)-hex-3-enyl 2-methylpropanoate, are significant natural volatile compounds. They are key contributors to the aroma of many plants and are biosynthesized via the lipoxygenase pathway as part of the green leaf volatile response to stress. Their pleasant organoleptic properties have led to their widespread use in the flavor and fragrance industry. The atmospheric chemistry of these esters is an important area of study due to their role as VOCs.

Identification of Knowledge Gaps and Unexplored Research Avenues

Despite the existing knowledge, several gaps remain. The specific enzymes and regulatory mechanisms controlling the biosynthesis of these particular esters in different plant species are not fully understood. While their role as insect attractants is suggested, more detailed studies are needed to elucidate their specific functions in chemical ecology and to explore their full potential in pest management. Furthermore, comprehensive ecotoxicological data specific to this compound and its isomers are lacking.

Emerging Methodologies and Technologies for Future Studies

Advances in analytical techniques, such as comprehensive two-dimensional gas chromatography (GC×GC) coupled with time-of-flight mass spectrometry (TOF-MS), can provide more detailed profiling of volatile compounds in complex natural samples. The application of metabolomics and transcriptomics can help to unravel the intricate details of their biosynthetic pathways and regulation. Furthermore, developments in green chemistry, particularly in enzymatic and microbial synthesis, offer promising avenues for more sustainable production of these valuable compounds. futuremarketinsights.comforinsightsconsultancy.comopenpr.com

Broader Implications and Potential Applications in Chemical and Biological Sciences

The study of this compound and its isomers has broader implications for understanding plant-insect interactions, atmospheric chemistry, and food science. A deeper understanding of their biosynthesis could lead to the development of crops with enhanced flavor profiles or improved resistance to pests. The trend towards natural and sustainable products is likely to drive further research into the biotechnological production of these and other flavor and fragrance compounds. futuremarketinsights.comopenpr.comcosmeticsdesign-asia.commintel.com The exploration of their therapeutic and mood-enhancing effects is also an emerging area of interest in the fragrance industry. cosmeticsdesign-asia.commintel.com

Q & A

Q. What are the standard synthetic pathways for hex-1-enyl 2-methylpropanoate, and how can reaction yields be optimized?

this compound is typically synthesized via acid-catalyzed esterification between hex-1-enol and 2-methylpropanoic acid. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly employed. To optimize yields, reaction parameters like temperature (60–80°C), molar ratios (excess acid), and continuous removal of water (via Dean-Stark traps) should be controlled. Purification involves fractional distillation or column chromatography to isolate the ester from unreacted starting materials .

Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1^1H and 13^{13}C NMR, is critical for confirming the ester’s structure. Key signals include a triplet for the terminal vinyl proton (~δ 4.8–5.0 ppm) and a septet for the 2-methylpropanoate methyne proton (δ ~2.5 ppm). Infrared (IR) spectroscopy identifies the ester carbonyl stretch (~1740 cm1^{-1}). Mass spectrometry (MS) provides molecular ion peaks (e.g., [M+H]+^+ at m/z 172) and fragmentation patterns .

Q. How does pH and temperature influence the stability of this compound in aqueous solutions?

Hydrolysis kinetics can be studied under varying pH (acidic, neutral, alkaline) and temperatures (25–80°C). Acidic conditions (pH < 4) promote ester hydrolysis to hex-1-enol and 2-methylpropanoic acid, while alkaline conditions (pH > 10) accelerate saponification. High-performance liquid chromatography (HPLC) or gas chromatography (GC) quantifies degradation products. Arrhenius plots derived from rate constants at different temperatures reveal activation energy .

Q. What methodologies are recommended for quantifying this compound in complex matrices?

GC with flame ionization detection (FID) or mass spectrometry (GC-MS) is preferred for volatile esters. Calibration curves using internal standards (e.g., ethyl decanoate) improve accuracy. For non-volatile matrices, liquid-liquid extraction followed by HPLC with UV detection (λ = 210–220 nm) ensures sensitivity. Method validation should assess linearity, recovery rates, and limits of detection .

Q. How are solubility and partition coefficients determined for this compound?

Experimental determination involves shake-flask methods in solvents like water, ethanol, and hexane. UV-Vis spectroscopy or gravimetric analysis quantifies solubility. Octanol-water partition coefficients (logPP) are measured via HPLC retention times or computational tools (e.g., ACD/Labs). These data inform applications in drug delivery or polymer science .

Advanced Research Questions

Q. What mechanistic insights explain the hydrolysis kinetics of this compound under enzymatic catalysis?

Lipase-mediated hydrolysis can be studied using immobilized enzymes (e.g., Candida antarctica lipase B). Isotopic labeling (18^{18}O) and kinetic isotope effects (KIE) reveal whether the rate-limiting step involves acyl-oxygen cleavage. Molecular docking simulations predict enzyme-substrate interactions, while Michaelis-Menten kinetics quantify catalytic efficiency .

Q. How can this compound serve as an intermediate in synthesizing bioactive indole derivatives?

The ester’s α,β-unsaturated structure enables Michael additions or Diels-Alder reactions with indole precursors. For example, coupling with indole-3-carboxaldehyde via Heck catalysis forms complex heterocycles. Reaction progress is monitored via thin-layer chromatography (TLC), and products are characterized by 1^1H-1^1H COSY and HMBC NMR .

Q. What computational approaches predict the thermodynamic and electronic properties of this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize molecular geometry and compute properties like dipole moments and frontier orbitals (HOMO/LUMO). Molecular dynamics (MD) simulations in solvents (water, DMSO) assess conformational stability. These models guide design of derivatives with enhanced reactivity or bioavailability .

Q. How can contradictory spectral data (e.g., NMR shifts) from different studies be resolved?

Multi-technique validation is essential. For example, overlapping 1^1H NMR signals can be decoupled via 2D HSQC or NOESY. X-ray crystallography provides definitive structural confirmation. Collaborative data-sharing platforms (e.g., PubChem) standardize reference spectra .

Q. What strategies evaluate the compound’s potential as a pheromone or flavorant in biological systems?

In vitro assays (e.g., calcium imaging) test olfactory receptor activation. Gas chromatography-electroantennography (GC-EAD) identifies bioactive components in insect communication. Structure-activity relationship (SAR) studies compare analogs to pinpoint critical functional groups (e.g., ester linkage, vinyl group) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.